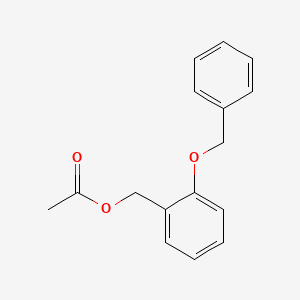

2-Benzyloxybenzyl Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-phenylmethoxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQBBYFCUOIBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659772 | |

| Record name | [2-(Benzyloxy)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073234-31-7 | |

| Record name | [2-(Benzyloxy)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of Benzyloxyphenyl Derivatives

Benzyloxyphenyl derivatives constitute a class of organic compounds characterized by a phenyl ring attached to a benzyloxy group. This structural motif is of considerable interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The presence of both the benzyl (B1604629) and phenyl ether components imparts unique chemical properties that researchers can exploit for various applications.

In medicinal chemistry, benzyloxyphenyl structures are investigated for their potential biological activities. For instance, they have been explored as scaffolds for developing inhibitors of enzymes like the sodium-calcium exchanger (NCX), which is a target in the treatment of heart failure. nih.gov The design and synthesis of various benzyloxyphenyl derivatives allow researchers to study structure-activity relationships, aiming to optimize their potency and selectivity for specific biological targets. nih.gov Furthermore, compounds with similar benzyloxyphenyl structures have been examined for their potential anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai The versatility of the benzyloxy group also allows for chemical modifications to enhance properties like bioavailability. researchgate.net

Current Research Landscape and Emerging Trends in Benzylic Ester Chemistry

Novel Synthetic Routes and Strategies for Benzyl Acetate Frameworks

The development of new synthetic pathways for benzyl acetate frameworks is crucial for improving efficiency and sustainability. Traditional methods often involve harsh conditions and the use of hazardous reagents. preprints.org Modern strategies aim to overcome these limitations through innovative catalytic systems and greener reaction media.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of benzyl acetates, offering routes that are more efficient and selective than stoichiometric methods.

Palladium-based catalysts have proven to be highly effective for the synthesis of benzyl esters from various starting materials. A notable development is the palladium-catalyzed carbonylation of benzyl alcohols and their derivatives. rsc.orgmdpi.com This approach allows for the direct synthesis of alkyl arylacetates, including benzyl acetate frameworks, under relatively mild conditions. For instance, a binary system of palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has been successfully used for the alkoxycarbonylation of benzyl alcohols. mdpi.com This reaction proceeds in the presence of an activating agent like isopropenyl acetate (IPAc) or dimethyl carbonate (DMC) and a base. mdpi.com

One of the key advantages of these palladium-catalyzed methods is the ability to use alcohols as starting materials, which are less toxic and more readily available than the corresponding benzyl halides. mdpi.com The reaction typically involves the in situ formation of an acetate from the alcohol, which then undergoes carbonylation. rsc.org Research has shown that these transformations can be achieved without the need for halogen or base additives, and at ambient carbon monoxide pressure, which significantly enhances the sustainability of the process. rsc.org

The palladium-catalyzed nucleophilic substitution of benzylic esters, where acetate can act as a leaving group, is another important strategy. researchgate.net A palladium complex prepared from [Pd(η3-C3H5)(cod)]BF4 and a bidentate phosphine (B1218219) ligand like DPPF has been shown to be an effective catalyst for the benzylation of various nucleophiles using benzyl acetate. researchgate.net

A liquid-phase process employing a homogeneous palladium-stannous acetate catalyst and air as the oxidant can produce benzyl esters from methylbenzenes at moderate temperatures. lookchem.com For example, toluene (B28343) in acetic acid can be converted to benzyl acetate. lookchem.com

| Catalyst System | Substrate | Product | Key Features |

| Pd(OAc)₂ / DPPF | Benzyl alcohol | Benzyl acetate | Halogen and base-free, ambient CO pressure. rsc.org |

| Pd(OAc)₂ / DPPF / IPAc or DMC / Base | Benzyl alcohol | Alkylaryl acetates | One-pot synthesis, high yields. mdpi.com |

| [Pd(η3-C3H5)(cod)]BF4 / DPPF | Benzyl acetate | Benzylated nucleophiles | Acetate as a leaving group. researchgate.net |

| Palladium-stannous acetate / Air | Toluene | Benzyl acetate | Liquid-phase oxidation. lookchem.com |

Green catalysis focuses on the use of environmentally benign catalysts and reaction conditions. In the context of benzyl acetate synthesis, this includes the use of ionic liquids and biocatalysts. Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate (B86663) ([EMIM][HSO4]), have been successfully employed as catalysts for the esterification of benzyl alcohol with acetic acid. researchgate.netscilit.com These reactions can achieve high conversions under optimized conditions and the ionic liquid can often be recycled. researchgate.net

Biocatalysis, particularly the use of lipases, presents a greener alternative for ester production. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for the synthesis of benzyl acetate through transesterification of benzyl alcohol with an acyl donor like vinyl acetate. preprints.orgresearchgate.netmdpi.com This enzymatic approach offers high selectivity and avoids the use of toxic reagents and harsh conditions associated with conventional chemical methods. preprints.org The immobilization of enzymes on supports like chitosan-polyphosphate beads further enhances their stability and reusability. mdpi.com

| Catalyst | Reaction Type | Key Advantages |

| [EMIM][HSO4] (Ionic Liquid) | Esterification | Recyclable catalyst, high conversion. researchgate.netscilit.com |

| Novozym 435 (Immobilized Lipase) | Transesterification | High selectivity, mild conditions, reusable biocatalyst. preprints.orgresearchgate.netmdpi.com |

Stereoselective and Enantioselective Synthesis

The synthesis of chiral benzyl acetate derivatives with high stereoselectivity is crucial for the pharmaceutical industry. researchgate.net One approach involves the asymmetric hydrogenation of enol acetates. For example, (Z)-1-alkyl-2-arylvinyl acetates can be hydrogenated with high enantioselectivity (up to 99% ee) using rhodium catalysts based on chiral phosphine-phosphite ligands. acs.org

Enzyme-mediated reactions are also powerful tools for achieving high enantioselectivity. Lipases can be used for the kinetic resolution of racemic alcohols or acetates. For instance, the enantioselective synthesis of 1-benzyl-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-1H-indol-7-yl acetate has been achieved through lipase-catalyzed hydrolysis and transesterification reactions, yielding products with high enantiomeric excesses. researchgate.netistanbul.edu.tr

Another strategy involves starting from a chiral precursor. For example, a stereoselective synthesis of β-benzyl-γ-alkyl-β-amino acids has been developed from L-aspartic acid, where the stereochemistry is controlled throughout the reaction sequence. acs.org Similarly, the stereoselective synthesis of optically active trans-α,β-dibenzyl-α-hydroxy-γ-butyrolactone has been accomplished starting from L-(+)-arabinose. tandfonline.com

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of benzyl acetates to reduce environmental impact. imist.manih.gov These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org

A key aspect of green synthetic design is the use of safer solvents or solvent-free conditions. imist.ma For example, the synthesis of benzyl acetate from benzyl bromide and potassium acetate has been studied in various solvents, with greener options like N-butylpyrrolidinone showing comparable or even better yields than traditional solvents like DMF. rsc.org The use of water as a solvent is also a highly desirable green approach. imist.ma

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important consideration. acs.org Catalytic processes, such as the palladium-catalyzed carbonylation of benzyl alcohols, generally have a higher atom economy compared to stoichiometric reactions that generate significant byproducts. rsc.orgacs.org

Biocatalytic methods inherently align with many green chemistry principles. nih.gov Enzymes are derived from renewable resources, are biodegradable, and operate under mild conditions, reducing energy consumption and waste generation. nih.gov The use of immobilized enzymes further enhances sustainability by allowing for catalyst reuse. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. This involves systematically studying various parameters such as temperature, pressure, catalyst loading, and solvent.

For palladium-catalyzed carbonylations, the pressure of carbon monoxide has a significant impact. Research has shown that for the synthesis of benzyl acetate from benzyl alcohol, decreasing the CO pressure from 50 bar to 5 bar can dramatically increase the yield from 36% to over 98%. mdpi.com Temperature is also a key parameter; for instance, a temperature of 130 °C was found to be optimal for the Pd(OAc)₂/DPPF catalyzed carbonylation of benzyl acetates. mdpi.com

In biocatalytic syntheses, optimization of parameters like the choice of acyl donor, stirring speed, and enzyme amount is crucial. researchgate.net For the enzymatic synthesis of benzyl acetate, vinyl acetate is often a preferred acyl donor. researchgate.net The reaction kinetics can be modeled to determine the optimal substrate concentrations and reaction times. researchgate.net For example, in the synthesis of benzyl acetate using an ionic liquid catalyst, a Box-Behnken experimental design was used to find the optimal conditions: a 1:1 molar ratio of acetic acid to benzyl alcohol, an ionic liquid molar ratio of 0.66, and a reaction time of 4 hours at 110°C, which resulted in a 90.34% acid conversion. researchgate.netscilit.com

The choice of base and its concentration can also be critical. In the synthesis of some complex molecules, careful control of the base concentration is necessary to minimize the formation of impurities. psu.edu Similarly, in multicomponent reactions, the catalyst amount and temperature need to be finely tuned to achieve the best yield in the shortest time. researchgate.net For example, in a Knoevenagel condensation, varying the catalyst, solvent, and temperature led to the identification of optimal conditions for achieving high yields. scielo.org.mx

The following table summarizes the optimization of various reaction parameters for different synthetic methods.

| Reaction Type | Parameter Optimized | Optimal Condition | Outcome |

| Palladium-Catalyzed Carbonylation mdpi.com | CO Pressure | 5 bar | >98% Yield |

| Palladium-Catalyzed Carbonylation mdpi.com | Temperature | 130 °C | High Yield |

| Ionic Liquid-Catalyzed Esterification researchgate.netscilit.com | Molar Ratios, Time, Temperature | 1:1 AA:BA, 0.66 IL ratio, 4h, 110°C | 90.34% Conversion |

| Biocatalytic Transesterification researchgate.net | Acyl Donor, Stirring, Solvent | Vinyl acetate, 300 rpm, n-heptane | High Conversion |

| Knoevenagel Condensation scielo.org.mx | Catalyst, Solvent | DIPEAc, Hexane | 91% Yield |

| Hantzsch Ester Synthesis researchgate.net | Catalyst Amount, Temperature | 0.2 g catalyst, 90 °C | Best Yield, Shortest Time |

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a straightforward synthetic route involving two primary bond disconnections.

The initial and most logical disconnection is the ester linkage (C-O bond) of the acetate group. This bond is readily formed in the forward synthesis through the acetylation of an alcohol. This disconnection simplifies the target molecule to (2-(benzyloxy)phenyl)methanol.

A second key disconnection targets the ether linkage (C-O bond) of the benzyl group. This bond is typically formed via a Williamson ether synthesis. This step breaks down (2-(benzyloxy)phenyl)methanol into salicyl alcohol (2-hydroxybenzyl alcohol) and a benzyl halide, such as benzyl bromide. Both salicyl alcohol and benzyl bromide are common and readily available starting materials.

An alternative disconnection on (2-(benzyloxy)phenyl)methanol involves the C-C bond between the aromatic ring and the hydroxymethyl group. However, forming this bond directly onto a benzylated phenol (B47542) is often more complex than the etherification route. Therefore, the ether and ester disconnections represent the most strategic and efficient synthetic pathway.

A plausible forward synthesis based on this retrosynthetic analysis would be:

Etherification: Reaction of salicylaldehyde with benzyl bromide in the presence of a base (like potassium carbonate) to form 2-(benzyloxy)benzaldehyde (B185962). The use of salicylaldehyde is often preferred over salicyl alcohol to avoid competing O-alkylation of the benzyl alcohol group.

Reduction: Reduction of the aldehyde group in 2-(benzyloxy)benzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) to yield (2-(benzyloxy)phenyl)methanol. thieme-connect.com

Acetylation: Esterification of (2-(benzyloxy)phenyl)methanol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine, to produce the final product, this compound. figshare.com

This strategic approach is summarized in the table below.

| Disconnection | Synthons | Reagents | Precursor Molecule |

| Acetate Ester C-O Bond | Acyl Cation & Alcohol | Acetic Anhydride / Acetyl Chloride | (2-(benzyloxy)phenyl)methanol |

| Benzyl Ether C-O Bond | Benzyl Cation & Phenoxide | Benzyl Bromide & Base (e.g., K₂CO₃) | Salicylaldehyde |

Derivatization Strategies and Functionalization of the Aromatic Core

The derivatization of this compound can be approached by modifying its aromatic core through electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is dictated by the electronic effects of the two substituents on the phenyl ring: the benzyloxy group (-OCH₂Ph) and the acetoxymethyl group (-CH₂OAc).

The benzyloxy group is an ortho, para-directing activator. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. msu.edulibretexts.org Conversely, the acetoxymethyl group is generally considered a weakly deactivating, meta-directing group due to the inductive effect of the acetate moiety, although its influence is less pronounced than that of the strongly activating benzyloxy group.

Given the powerful activating and directing effect of the benzyloxy group, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to it. The position para to the benzyloxy group (position 4) is sterically the most accessible and electronically favored. The position ortho to the benzyloxy group (position 6) is also activated, but may experience some steric hindrance from the adjacent benzyloxy group.

Common electrophilic aromatic substitution reactions that can be employed for the functionalization of the aromatic core of this compound include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, predominantly at the 4-position.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding 4-halo-2-benzyloxybenzyl acetate.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst. This would yield a ketone, for instance, 4-acetyl-2-benzyloxybenzyl acetate.

Friedel-Crafts Alkylation: The addition of an alkyl group can be accomplished using an alkyl halide and a Lewis acid. However, this reaction is often prone to polyalkylation and rearrangements.

The table below outlines potential derivatization reactions and the expected major products.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-benzyloxybenzyl acetate |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-benzyloxybenzyl acetate |

| Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-benzyloxybenzyl acetate |

It is important to note that the reaction conditions for these derivatizations must be carefully controlled to prevent cleavage of the benzyl ether or acetate ester functional groups. For instance, strong acidic conditions can lead to the debenzylation of the ether. thieme-connect.com

Elucidation of Catalytic Cycles in Esterification and Related Reactions

The synthesis of esters like this compound is typically an equilibrium reaction that proceeds slowly without a catalyst. researchgate.net To enhance the reaction rate, various acid catalysts are employed. researchgate.net The catalytic cycle generally begins with the activation of a reactant. In the context of Fischer esterification (reacting a carboxylic acid with an alcohol), an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Numerous catalysts have been investigated for the synthesis of benzyl esters, providing insight into the potential catalytic cycles for this compound formation.

Homogeneous Acid Catalysts : Mineral acids such as H₂SO₄, HCl, and H₃PO₄ are effective but pose challenges related to corrosion and separation from the reaction mixture. researchgate.net

Heterogeneous Solid-Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, solid-acid catalysts like zeolites (e.g., H-beta zeolite), ion-exchange resins, and sulfated zirconia are widely used. researchgate.netmdpi.comscispace.com In these systems, the reaction occurs on the active acid sites of the catalyst surface. The general mechanism involves the adsorption of reactants onto the catalyst, surface reaction, and subsequent desorption of the products. mdpi.comresearchgate.net For instance, in the benzylation of toluene with benzyl alcohol over sulfated zirconia, benzyl alcohol is confirmed to be preferentially adsorbed on the catalyst. scispace.com

Ionic Liquids (ILs) : Ionic liquids, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]), have emerged as effective and reusable catalysts for benzyl acetate synthesis. researchgate.netnih.gov They can act as both the catalyst and the solvent, facilitating easy separation of the product. researchgate.netscilit.com In some cases, the cation and anion of the ionic liquid work synergistically to activate the alcohol. For example, in the oxidative esterification of benzyl alcohol using [EMIM]OAc, it is proposed that the cation and anion form multiple hydrogen bonds with the alcohol's hydroxyl group, effectively catalyzing the reaction. nih.gov

Metal-Based Catalysts : Metal complexes and nanoparticles also serve as efficient catalysts. Zirconocene (B1252598) triflate has been shown to catalyze the esterification of benzoic acid and benzyl alcohol. diva-portal.org Palladium on carbon (Pd/C) is used for the aerobic oxidative esterification of alcohols. beilstein-journals.org A proposed cycle for gold-based catalysts in benzyl alcohol oxidation involves alcohol deprotonation, nucleophilic attack of the resulting alcoholate on a carbonyl, and subsequent β-hydride elimination to yield the ester. mdpi.com Similarly, cobalt catalysts stabilized with inorganic ligands can mediate the selective oxidation of alcohols to esters. nih.gov

A generalized catalytic cycle for a heterogeneous catalyst involves the diffusion of benzyl alcohol and the acylating agent to the catalyst surface, adsorption onto active sites, the surface reaction itself, and finally, desorption and diffusion of the this compound product and water away from the catalyst. mdpi.com

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in esterification and benzylation reactions is crucial for elucidating the reaction pathway.

In a typical acid-catalyzed esterification, the reaction proceeds through a tetrahedral intermediate. After the alcohol attacks the protonated carbonyl group of the carboxylic acid, a high-energy tetrahedral intermediate is formed. This intermediate then undergoes proton transfer and elimination of a water molecule to yield the protonated ester, which finally loses a proton to give the final product.

For reactions involving benzyl alcohol, the formation of a benzyl carbocation intermediate is a key feature, particularly under SN1-type conditions. Studies on the N-alkylation of aniline (B41778) with benzyl alcohol over a niobium oxide catalyst provided definitive evidence for a carbocation intermediate. sioc-journal.cn The reaction was found to proceed via an SN1 mechanism involving carbocations generated from benzyl alcohol, a process facilitated by the catalyst activating the C-O bond. sioc-journal.cn

In the reaction of benzyl acetate with methylamine, a transition state is formed where the attacking nucleophile (methylamine) forms a bond with the carbonyl carbon as the leaving group (benzyloxy group) begins to depart. vaia.comaskfilo.com

DFT (Density Functional Theory) calculations have been used to understand reaction mechanisms. In the photocatalytic synthesis of benzyl acetate on Zn-doped CuFe₂O₄, calculations showed that benzaldehyde (B42025) is first reduced to a transition state species (Ar–CH₂O•) before forming benzyl alcohol. rsc.org Similarly, in cobalt-catalyzed synthesis of 8-membered heterocyclic enol ethers, DFT calculations supported a mechanism involving cobalt(III)-carbene radical intermediates. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the optimization of reaction conditions and a deeper understanding of the mechanism. The synthesis of benzyl esters has been the subject of several kinetic investigations.

In the benzylation of toluene with benzyl alcohol catalyzed by sulfated zirconia, the process involves three main reactions: the conversion of benzyl alcohol to dibenzyl ether, the benzylation of toluene by benzyl alcohol, and the benzylation of toluene by dibenzyl ether. scispace.com The kinetic results were successfully interpreted using Langmuir–Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. scispace.com

For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, a reaction analogous to acetate ester formation, kinetic models have been developed. The apparent activation energy (Ea) for this type of reaction over different catalysts has been reported in the range of 60.5 to 66.5 kJ/mol. mdpi.com Kinetic studies on the hydroboration of benzyl benzoate (B1203000) showed the reaction to be pseudo-first-order. rsc.org

The table below summarizes kinetic findings from related benzylation and esterification reactions.

| Reaction | Catalyst | Kinetic Model/Finding | Apparent Activation Energy (Ea) | Source |

|---|---|---|---|---|

| Benzylation of Toluene with Benzyl Alcohol | Sulfated Zirconia | Langmuir–Hinshelwood model applicable. Benzyl alcohol is preferentially adsorbed over dibenzyl ether. | Not Specified | scispace.com |

| N-Alkylation of Aniline with Benzyl Alcohol | Niobium Oxide | First-order reaction overall. Reaction order of 1.04 for benzyl alcohol and 0.008 for aniline. | Not Specified | sioc-journal.cn |

| Hydroboration of Benzyl Benzoate | Magnesium Amide Complex | Pseudo-first-order reaction. | Not Specified | rsc.org |

| Esterification of 1-methoxy-2-propanol and Acetic Acid | Ion-Exchange Resin (NKC-9) | Second-order reaction kinetic model. | 60.5 kJ/mol | mdpi.com |

| Esterification of 1-methoxy-2-propanol and Acetic Acid | Ion-Exchange Resin (Amberlyst-15) | Pseudo-homogeneous kinetic model. | 66.5 kJ/mol | mdpi.com |

Role of Solvents and Additives in Reaction Progression

The choice of solvent and the use of additives can significantly impact the progression of esterification and benzylation reactions by influencing reactant solubility, catalyst activity, and equilibrium position.

Solvents: The polarity of the solvent plays a critical role, especially in reactions involving charged intermediates. In the N-alkylation of benzyl alcohol over a niobium oxide catalyst, polar solvents were found to be crucial for stabilizing the carbocation intermediates. sioc-journal.cn The yield remained high at 65.0% in toluene (a polar solvent), but dropped dramatically to 3.2% and 4.4% in nonpolar solvents like cyclohexane (B81311) and dodecane, respectively. sioc-journal.cn In the synthesis of bazedoxifene (B195308) acetate, a complex molecule involving a benzyloxy moiety, various solvents including dimethylformamide, toluene, and xylene were screened, with dimethylformamide found to be essential for reaction completion. psu.edu For the esterification of benzyl alcohol and benzoic acid, toluene was chosen as a suitable solvent. diva-portal.org

Additives: Additives can enhance catalytic activity or shift the reaction equilibrium. In the cobalt-catalyzed oxidative esterification of alcohols, the addition of potassium chloride (KCl) was found to work synergistically with the catalyst to promote the reaction. nih.gov Without KCl, only a very small amount of the ester product was observed after 3 hours. nih.gov

Water, typically a product to be removed in esterification, can surprisingly have a positive effect under certain conditions. In the zirconocene triflate-catalyzed synthesis of benzyl benzoate, the addition of a small amount of water to the mixture under a nitrogen atmosphere showed a positive impact on the yield. diva-portal.org

The table below illustrates the effect of different solvents on a related reaction.

| Reaction | Catalyst | Solvent | Yield/Outcome | Source |

|---|---|---|---|---|

| N-Alkylation of Benzyl Alcohol with Aniline | Niobium Oxide | Toluene (polar) | 65.0% yield | sioc-journal.cn |

| N-Alkylation of Benzyl Alcohol with Aniline | Niobium Oxide | Cyclohexane (nonpolar) | 3.2% yield | sioc-journal.cn |

| N-Alkylation of Benzyl Alcohol with Aniline | Niobium Oxide | Dodecane (nonpolar) | 4.4% yield | sioc-journal.cn |

Photochemical Reaction Mechanisms and Photoenolization

Photochemistry explores reactions initiated by the absorption of light. irispublishers.com For aromatic carbonyl compounds, a key photochemical reaction is photoenolization, which typically involves intramolecular hydrogen abstraction from an ortho-alkyl group by the excited carbonyl group, proceeding through a six-membered cyclic transition state to form a photoenol. oup.comyoutube.com

While direct studies on this compound are not available, the photochemistry of structurally similar compounds provides significant insight. The crucial structural motif is the o-substituted phenyl ring. Research on α-(o-benzyloxyphenyl)acetophenone demonstrates that upon irradiation, the molecule undergoes photocyclization. acs.org This reaction proceeds via the triplet excited state and involves an ε-hydrogen abstraction (from the benzylic -CH₂- group of the benzyloxy substituent) by the excited ketone, forming a biradical which then cyclizes. acs.org This highlights the reactivity of the benzylic hydrogens in the o-benzyloxy group under photochemical conditions.

In a related study, 2-benzyloxyethyl 3-benzoylacrylate did not undergo photocyclization via hydrogen abstraction but instead underwent efficient cis-trans photoisomerization. oup.com This suggests that the flexibility and conformation of the molecule are critical factors determining the reaction pathway. For remote hydrogen abstraction to occur efficiently, a suitable conformation that brings the abstractable hydrogen close to the excited carbonyl group is necessary. oup.com

The general mechanism of photoenolization is dominant over photoreduction in aromatic ketones that possess an ortho-alkyl group with an available benzylic hydrogen, due to the stability of the six-membered transition state involved in the hydrogen transfer. youtube.com This principle would likely apply to an analogous ketone, 2-benzyloxyacetophenone, suggesting it would readily undergo photoenolization.

Advanced Spectroscopic and Analytical Characterization of 2 Benzyloxybenzyl Acetate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Benzyloxybenzyl Acetate (B1210297). By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined. ugm.ac.idrsc.org

For 2-Benzyloxybenzyl Acetate, the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons. The aromatic protons would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) and benzyloxy groups (Ar-CH ₂-O) would likely appear as distinct singlets around δ 5.0-5.2 ppm. The methyl protons of the acetate group (-O-C(=O)-CH ₃) would be observed as a singlet in the upfield region, generally around δ 2.1 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the acetate group is the most deshielded, appearing around δ 170 ppm. Carbons of the aromatic rings would resonate in the δ 127-136 ppm range, while the methylene carbons (-C H₂-) would be found around δ 65-70 ppm. The methyl carbon of the acetate group would appear at approximately δ 21 ppm. dergipark.org.tr Two-dimensional NMR techniques, such as COSY and HMBC, can be used to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetate (CH₃) | ~2.1 (s, 3H) | ~21 |

| Methylene (Ar-CH₂-O-C=O) | ~5.1 (s, 2H) | ~66 |

| Methylene (Ar-CH₂-O-Ar) | ~5.2 (s, 2H) | ~70 |

| Aromatic (Ar-H) | ~6.8-7.5 (m, 9H) | ~127-136 |

| Carbonyl (C=O) | - | ~170 |

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, serves as a rapid and non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint" of a compound. mdpi.commdpi.com

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent band corresponding to the C=O stretching vibration of the ester group would be observed in the region of 1735-1750 cm⁻¹. core.ac.ukchem-soc.si The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be seen in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. core.ac.uk

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically produce strong and sharp signals, aiding in the characterization of the substituted benzene (B151609) rings. nih.gov

Table 2: Key Vibrational Frequencies for Benzyl Acetate and Expected Frequencies for this compound Data for Benzyl Acetate sourced from literature. core.ac.uksigmaaldrich.comchemicalbook.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ester/Ether C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed.

For this compound (Molecular Weight: 256.29 g/mol ), ESI-MS would likely show a protonated molecule [M+H]⁺ at m/z 257 or adducts with sodium [M+Na]⁺ at m/z 279 or potassium [M+K]⁺ at m/z 295. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, confirming the identity of the compound.

Under EI-MS or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), the molecule would undergo characteristic fragmentation. uab.edursc.org Key fragmentation pathways would likely include:

Loss of the acetoxy group: Cleavage of the C-O bond to lose CH₃COO• (59 Da), leading to a fragment at m/z 197.

Formation of the tropylium (B1234903) ion: A common fragmentation for benzyl-containing compounds is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

Cleavage of the benzyl ether: Fission of the ether linkage can also lead to the formation of the benzyl cation (m/z 91) and a fragment corresponding to the 2-hydroxybenzyl acetate radical cation.

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can be used to assess the purity of a sample by detecting ions corresponding to potential impurities. nih.govuab.edu

X-ray Diffraction (XRD) and Scattering (SAXS, WAXS) for Solid-State Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. rsc.org This data offers an unambiguous confirmation of the molecular conformation in the solid state and reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. researchgate.net

For polycrystalline or amorphous solid samples, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phases present and assess the degree of crystallinity. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques that provide information on larger-scale structures, such as the morphology of nanoparticles or the phase separation in polymer blends, though their application to a small molecule like this compound would be less common unless it is part of a larger formulation. yale.edu

Surface-Sensitive Analytical Methods (X-ray Photoelectron Spectroscopy, XPS; Time-of-Flight Secondary Ion Mass Spectrometry, ToF-SIMS)

When this compound is analyzed as a thin film, coating, or as part of a surface, specialized surface-sensitive techniques are required. libretexts.org X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful tools for probing the elemental and molecular composition of the top few nanometers of a material. phi.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information. phi.com An XPS survey scan of this compound would show peaks for carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks would allow for the deconvolution of different chemical states. For instance, the C 1s spectrum could be resolved into components representing the aromatic C-C/C-H bonds, the C-O bonds of the ether and ester, and the O-C=O of the ester group. The O 1s spectrum could distinguish between the carbonyl oxygen (C=O) and the singly bonded oxygens (C-O). researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers extremely high surface sensitivity and detailed molecular information. wisc.edu In a ToF-SIMS experiment, the surface is bombarded with primary ions, causing the ejection of secondary ions that are characteristic of the surface molecules. The ToF-SIMS spectrum of this compound would show the molecular ion and characteristic fragments, such as the benzyl ion (C₇H₇⁺) and other fragments related to the benzyloxy and acetate moieties. This technique is particularly useful for identifying the specific organic species present on a surface and can be used to create chemical maps of their distribution. phi.com

Chromatographic Methodologies (HPLC, GC-MS) for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for its quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase (RP) HPLC method would be suitable. sielc.com A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.nethelixchrom.com Detection is often achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds. sigmaaldrich.com this compound is sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., with a bonded phase like DB-5 or STABILWAX). osha.gov The separated components then enter the mass spectrometer, which acts as a detector, providing both identification based on the mass spectrum and quantification based on peak area. nih.gov GC-MS is widely used for purity assessment and the identification of trace-level impurities. sigmaaldrich.com

Table 3: Example Chromatographic Conditions for the Analysis of Benzyl Acetate Analogues

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis |

| GC-MS | Capillary Column (e.g., STABILWAX) | Helium | Mass Spectrometry (EI) |

Computational Chemistry and Theoretical Modeling of 2 Benzyloxybenzyl Acetate Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. These calculations can determine optimized molecular geometry, electronic properties, and reactivity descriptors. For a molecule like 2-Benzyloxybenzyl Acetate (B1210297), DFT studies would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netorientjchem.org

Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be calculated from these frontier orbital energies. These descriptors help predict how the molecule will interact in a chemical reaction.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Analogous Compounds

| Parameter | Formula | Significance | Example Value (p-aminodiazobenzene) |

|---|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity | - |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron Escaping Tendency | -3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to Charge Transfer | 1.3 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic Nature | 4.8 eV |

Data derived from a study on azobenzene (B91143) derivatives. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and intermolecular interactions of a system, such as a solute in a solvent or a ligand in a protein's binding site.

In a study on benzyl (B1604629) alcohol and benzyl alkyl ethers in a lyotropic liquid crystal solution, MD simulations were used to examine the distribution, orientation, and order parameters of the molecules within a bilayer. nih.gov The simulations revealed that hydrogen bonding between the hydroxyl proton of benzyl alcohol and the solvent significantly influenced the orientation of the aromatic ring. nih.gov For 2-Benzyloxybenzyl Acetate, MD simulations could similarly elucidate how its ester and ether functionalities interact with their environment, whether in a solvent or at a biological interface. These simulations are governed by force fields (like AMBER) that define the potential energy of the system, with atomic charges often calculated using quantum methods. researchgate.net The stability of these interactions, including hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation, providing a dynamic picture of the molecule's behavior. researchgate.net

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating theoretical vibrational frequencies or chemical shifts, researchers can validate experimental results and make detailed assignments of spectral peaks.

DFT methods, such as B3LYP with a 6-31G(d,p) or higher basis set, are commonly used for these predictions. libretexts.org Theoretical vibrational frequencies are often scaled to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental IR spectra. libretexts.org In a study of benzyl acetate derivatives, theoretical calculations were used alongside experimental FTIR and NMR to confirm the structures of newly synthesized compounds. researchgate.net For this compound, such calculations would predict the characteristic vibrational frequencies for its C=O (ester), C-O-C (ether), and aromatic ring moieties, aiding in its structural characterization. libretexts.orgdergipark.org.tr

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1736 | (Typically higher before scaling) | Ester carbonyl |

| C-O Stretch | 1222 | (Typically higher before scaling) | Ester C-O |

Data derived from a study on benzyl acetate derivatives. dergipark.org.tr

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared to experimental spectra to confirm molecular structure. libretexts.org

In Silico Approaches for Ligand-Target Interactions (Molecular Docking)

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. dergipark.org.tr This technique places the ligand into the binding site of a receptor and scores the interaction, predicting the binding affinity and preferred orientation. mdpi.com

A molecular modeling study of several benzyl acetate derivatives tested their affinity for the active site of E. coli carbonic anhydrase. dergipark.org.tr The results showed that the compounds had an affinity for the active site, potentially blocking access to the Zn²⁺ cofactor, which is crucial for the enzyme's function. dergipark.org.tr Docking studies provide a binding energy score (e.g., in kcal/mol), with more negative values indicating a stronger predicted interaction. The analysis also reveals specific intermolecular interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's active site. nih.gov

For this compound, docking studies could screen its potential against various therapeutic targets. The results would identify likely protein partners and the key structural features of the molecule responsible for binding, guiding further investigation into its potential biological activities.

Table 3: Illustrative Amino Acid Interactions from a Docking Study of Friedelin in Bcl-2 Protein

| Interacting Residue | Type of Interaction |

|---|---|

| ALA59 | Hydrophobic |

| PHE63 | Hydrophobic |

| ALA72 | Hydrophobic |

| VAL107 | Hydrophobic |

| TYR161 | Hydrophobic |

Data derived from a study on Bcl-2 protein inhibitors, illustrating the type of interactions identified in docking. nih.gov

Applications and Emerging Research Areas

Utility in Pharmaceutical and Agrochemical Synthesis as Key Intermediates

While direct, large-scale applications of 2-Benzyloxybenzyl Acetate (B1210297) in marketed pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate. The benzyloxybenzyl moiety is a core component of several classes of compounds investigated for therapeutic and agricultural applications.

Pharmaceutical Synthesis:

Research into novel anticonvulsant agents has explored derivatives of N-benzyl-2-acetamidopropionamide. nih.gov The synthesis of such molecules often involves the coupling of a substituted benzylamine (B48309) with a suitable carboxylic acid derivative. 2-Benzyloxybenzyl Acetate can be readily converted to 2-benzyloxybenzyl amine, which can then be incorporated into the final drug structure. The benzyloxy group serves as a protected form of a phenol (B47542), which can be deprotected in later synthetic steps to yield a phenolic anticonvulsant, a common feature in various neurologically active drugs.

Furthermore, studies have identified N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as a broad-spectrum hybrid anticonvulsant. mdpi.com The synthesis of such hybrid molecules could potentially utilize this compound as a precursor to introduce the substituted benzyl (B1604629) group.

The table below summarizes the potential role of this compound in the synthesis of anticonvulsant derivatives.

| Target Compound Class | Potential Role of this compound | Key Synthetic Transformation |

| N-Benzyl-2-acetamidopropionamide Derivatives | Precursor to the substituted benzylamine moiety | Hydrolysis of the acetate to the alcohol, followed by conversion to the amine. |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide Derivatives | Source of the benzyloxybenzyl group | Similar pathway involving conversion to the corresponding amine or other reactive intermediate. |

Agrochemical Synthesis:

In the field of agrochemicals, the development of new herbicides and pesticides often involves the exploration of novel chemical scaffolds. While specific examples directly employing this compound are scarce, the presence of benzyl ether linkages in bioactive molecules is a recurring theme. The controlled introduction of a 2-hydroxybenzyl moiety, achievable through the deprotection of the benzyloxy group, can be a key step in the synthesis of certain agrochemical candidates.

Role in Materials Science and Catalyst Development

The application of this compound in materials science and catalysis is an emerging area with potential for future development.

Materials Science:

The compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of the benzyloxy group offers a site for potential deprotection to a reactive phenol, which can then be used for polymerization or cross-linking. For instance, polymers with pendant phenolic groups are known for their adhesive properties and as components in photoresists.

One area of interest is the development of photodegradable polymers. researchgate.net The incorporation of photosensitive groups, such as the o-nitrobenzyl group, into polymer backbones allows for the controlled degradation of the material upon exposure to light. While this compound itself is not a classic photodegradable unit, its structure could be modified to include such functionalities, or it could be incorporated into a polymer that has other photodegradable components. The benzyloxy group could also influence the degradation properties of the polymer.

| Potential Polymer Application | Role of this compound | Key Feature |

| Specialty Polymers with Phenolic Groups | Monomer precursor | The benzyloxy group can be deprotected to a reactive phenol. |

| Photodegradable Polymers | Co-monomer or additive | Potential to influence degradation rates and properties. |

Catalyst Development:

In catalysis, ligands play a crucial role in determining the activity and selectivity of metal catalysts. While there is no direct evidence of this compound being used as a ligand, its corresponding alcohol, 2-benzyloxybenzyl alcohol, could be modified to create novel ligands. The ether oxygen and the hydroxyl group could potentially coordinate to a metal center. Bipyridine-functionalized polymers have been used in the aerobic oxidation of primary alcohols. researchgate.net A similar strategy could be envisioned where a derivative of 2-benzyloxybenzyl alcohol is incorporated into a polymer-supported catalyst.

Development of Molecular Photoswitches and Photoremovable Protecting Groups

The interaction of molecules with light is a fundamental aspect of photochemistry, with applications in the development of molecular switches and protecting groups that can be removed with light.

Molecular Photoswitches:

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states using light. This property allows for the control of molecular properties and functions with high spatial and temporal precision. While this compound itself is not a photoswitch, its core structure could be incorporated into larger photoswitchable systems. For example, the ortho-alkoxylation of azobenzenes is a known strategy to red-shift their photoresponse. researchgate.net A 2-benzyloxybenzyl group could potentially be used to modify an azobenzene (B91143) core to tune its photoswitching properties.

Photoremovable Protecting Groups:

Photoremovable protecting groups (PPGs) are chemical moieties that can be cleaved from a molecule upon irradiation with light, allowing for the controlled release of the active molecule. The benzyl ether group is a known photolabile protecting group. organic-chemistry.orgnih.gov The efficiency of the photochemical cleavage of benzyl esters and ethers is influenced by substituents on the aromatic ring. acs.org For instance, the "meta-effect" describes the enhanced photocleavage of meta-methoxy-substituted benzyl esters. The presence of an ortho-benzyloxy group in this compound would be expected to influence its photochemical properties.

The general mechanism for the photolysis of benzyl acetates involves the formation of both radical and ionic intermediates. researchgate.net The 2-benzyloxy substituent, being an electron-donating group, could stabilize a potential cationic intermediate, thus influencing the pathway and efficiency of the photocleavage. This makes the 2-benzyloxybenzyl group a potential candidate for a new class of photoremovable protecting groups for alcohols and other functional groups. The cleavage would release the protected molecule, 2-acetoxybenzyl alcohol (catechol monoacetate), and a benzyl radical or cation.

| Photochemical Application | Potential Role of this compound | Underlying Principle |

| Molecular Photoswitches | Component of a larger photoswitchable molecule | The benzyloxy group can be used to tune the electronic and steric properties of the photoswitch. |

| Photoremovable Protecting Groups | As a protecting group for alcohols or other functionalities | The benzyl ether linkage is known to be photolabile, and the ortho-substituent can modulate this property. |

Advanced Sensing and Detection Methodologies

The development of chemical sensors and probes for the detection of specific analytes is a crucial area of research. While there are no reports of this compound being directly used as a sensor, its derivatives hold potential in this field.

Electrochemical Sensors:

Electrochemical sensors rely on the modification of an electrode surface to achieve selective and sensitive detection of an analyte. Modified electrodes are a key component in the development of these sensors. mdpi.comljmu.ac.ukdntb.gov.ua For example, electrochemical sensors have been developed for the determination of benzyl alcohol. bohrium.com A sensor for a related analyte could potentially be developed by modifying an electrode with a derivative of this compound. The benzyloxybenzyl group could provide a specific recognition site for the target analyte.

Fluorescent Probes:

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. Biphenyl derivatives containing benzyl ether groups have been investigated as optical probes for the detection of gases like NO2. rsc.org It is conceivable that a fluorescent probe for a specific target could be designed by incorporating the 2-benzyloxybenzyl moiety into a fluorophore scaffold. The interaction of the analyte with the benzyloxybenzyl group could lead to a change in the fluorescence signal, allowing for detection.

| Sensing Application | Potential Role of this compound Derivative | Detection Principle |

| Electrochemical Sensors | Electrode modifying agent | Provides a recognition site for the target analyte, leading to a change in the electrochemical signal. |

| Fluorescent Probes | Part of a fluorophore structure | Analyte binding to the benzyloxybenzyl moiety causes a change in fluorescence intensity or wavelength. |

Challenges and Future Research Directions

Overcoming Synthetic Hurdles for Complex Benzylic Systems

The synthesis of intricately functionalized benzylic systems such as 2-Benzyloxybenzyl Acetate (B1210297) often encounters significant hurdles. Traditional esterification methods, while effective for simple molecules like benzyl (B1604629) acetate, can be problematic for more complex substrates. geniusjournals.org The presence of multiple reactive sites and the potential for side reactions necessitate the development of highly selective and efficient synthetic strategies.

Key challenges include:

Chemoselectivity: The benzyloxy group in 2-Benzyloxybenzyl Acetate introduces a second benzylic C-H bond, which can compete with the target benzylic alcohol during oxidation or functionalization reactions.

Steric Hindrance: The ortho-substitution pattern can sterically hinder the approach of reagents to the benzylic hydroxyl group, potentially leading to lower reaction yields and requiring harsher reaction conditions.

Future research in this area will likely focus on the development of novel catalytic systems that can achieve direct and selective C-H functionalization. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed C-H acyloxylation has shown promise for the direct synthesis of benzyl esters from toluenes, offering a more atom-economic route. organic-chemistry.org Adapting such methods to complex substrates like those containing a benzyloxy moiety will be a significant area of investigation. Furthermore, stereodivergent synthesis methods are emerging for creating specific stereoisomers in complex allylic systems, a challenge that will become relevant if chiral centers are introduced into derivatives of this compound. acs.org

| Synthetic Challenge | Potential Future Direction | Relevant Research Area |

| Low Chemoselectivity | Development of site-selective catalysts | C-H Functionalization researchgate.net |

| Steric Hindrance | Use of sterically less demanding reagents and catalysts | Organometallic Catalysis |

| Protecting Group Dependence | Exploring direct functionalization of unprotected molecules | Green Chemistry, Atom Economy organic-chemistry.org |

| Stereocontrol | Application of stereodivergent catalytic systems | Asymmetric Synthesis acs.org |

Advancements in Mechanistic Understanding of Novel Reactivities

A deep mechanistic understanding is crucial for the development of new and improved synthetic methods. For benzylic systems, reaction mechanisms can be complex, involving intermediates such as (η³-benzyl)palladium(II) complexes in palladium-catalyzed reactions. mdpi.com The reactivity of benzylic acetates can be significantly different from that of the corresponding benzyl alcohols, which can influence the outcome of a reaction. mdpi.com

Future research will need to employ a combination of experimental techniques and theoretical calculations to elucidate the reaction pathways involved in the synthesis and transformation of complex benzylic esters. For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into the nature of intermediates and transition states. Understanding the ozonation reaction of benzyl acetate, which proceeds through a complex mechanism involving both the branched chain and the benzene (B151609) ring, provides a template for investigating the oxidative stability and reactivity of more complex derivatives. knutd.edu.ua

Key areas for future mechanistic investigation include:

The role of the ether linkage in the benzyloxy group in directing or influencing the reactivity of the benzylic acetate moiety.

The potential for intramolecular reactions or rearrangements in ortho-substituted systems like this compound.

The mechanism of action for new catalysts developed for the selective functionalization of complex benzylic substrates.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental work is becoming increasingly important for the rational design of synthetic routes and the prediction of molecular properties. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms, predict stereoselectivity, and understand the electronic structure of molecules. rsc.orgmdpi.com

For a molecule like this compound, computational tools can be used to:

Predict Reactivity: Identify the most likely sites for electrophilic or nucleophilic attack and predict the outcome of reactions under different conditions.

Optimize Reaction Conditions: Model the effect of different catalysts, solvents, and temperatures on reaction rates and yields, thereby reducing the need for extensive experimental screening.

Characterize Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-vis spectra to aid in the characterization of synthetic products and intermediates. mdpi.com

The table below illustrates how computational methods can be integrated with experimental work.

| Research Objective | Computational Method | Experimental Validation |

| Elucidate Reaction Mechanism | DFT, Transition State Theory rsc.org | Kinetic Studies, Isotope Labeling |

| Predict Spectroscopic Data | Ab initio calculations mdpi.com | NMR, FT-IR, UV-vis Spectroscopy |

| Design Novel Catalysts | Molecular Docking, QSAR | Catalyst Synthesis and Testing |

| Assess Molecular Properties | Molecular Mechanics, MD Simulations | Physical Property Measurements |

Future advancements in this field will likely involve the use of machine learning and artificial intelligence to analyze large datasets and predict the properties and reactivity of novel compounds with even greater accuracy.

Expanding Biological and Material Applications through Structure-Guided Design

While benzyl acetate itself is widely used in the fragrance and flavor industries lanxess.comwikipedia.orgchemicalbook.com, the more complex structure of this compound suggests the potential for applications in other areas, such as pharmaceuticals and material science. Many biologically active compounds feature benzyloxy or benzyl moieties. For instance, benzyloxybenzyl derivatives have been investigated for their potential as anticonvulsant agents mdpi.com, and other benzylbenzene derivatives are being explored as inhibitors of sodium-dependent glucose cotransporter (SGLT) for the treatment of diabetes. google.com O-benzyl oxime-based derivatives have also been studied as potential dual-acting agents targeting aldose reductase and oxidative stress. nih.gov

Structure-guided design, which involves modifying the chemical structure of a molecule to enhance its interaction with a biological target or to achieve desired material properties, will be a key strategy for exploring the potential of this compound and its derivatives. This approach could involve:

Synthesis of Analogues: Creating a library of related compounds with systematic variations in the substitution pattern on the aromatic rings.

Biological Screening: Testing these compounds for activity in a range of biological assays to identify potential therapeutic applications.

Polymer Chemistry: Investigating the use of this compound or its derivatives as monomers or additives in the synthesis of new polymers with tailored properties.

The development of new applications will require interdisciplinary collaboration between synthetic chemists, biologists, and material scientists.

Sustainable and Scalable Production Methodologies for Industrial Relevance

For any potential application to be commercially viable, the development of sustainable and scalable production methods is essential. The traditional chemical synthesis of benzyl acetate often involves harsh conditions and the use of corrosive catalysts like sulfuric acid, leading to environmental concerns. geniusjournals.orgnih.gov Consequently, there is a strong drive towards greener and more efficient manufacturing processes.

Future research in this area will focus on several key strategies:

Biocatalysis: The use of enzymes, such as lipases, to catalyze the esterification reaction under mild conditions. mdpi.comresearchgate.net Immobilized enzymes, in particular, offer the advantages of easy separation and reusability. mdpi.com

Heterogeneous Catalysis: The development of solid acid catalysts, ionic liquids, and supported metal catalysts that are more environmentally friendly and can be easily recovered and recycled. geniusjournals.orgresearchgate.netresearchgate.net

Metabolic Engineering: Engineering microorganisms like E. coli to produce benzyl acetate from renewable feedstocks such as glucose. nih.govfigshare.com This approach offers a promising route to a truly sustainable bioprocess.

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can improve efficiency, safety, and scalability. researchgate.net

The table below summarizes some of the sustainable alternatives to traditional synthesis.

| Methodology | Catalyst/System | Advantages | Challenges |

| Biocatalysis | Immobilized Lipases mdpi.com | Mild conditions, high selectivity, reusable | Enzyme stability, cost |

| Heterogeneous Catalysis | Solid Acids, Ionic Liquids researchgate.netresearchgate.net | Reusable, non-corrosive, easy separation | Lower activity than mineral acids |

| Metabolic Engineering | Engineered E. coli nih.gov | Uses renewable feedstocks, sustainable | Low titers, product toxicity to cells |

| Flow Chemistry | Microreactors | Enhanced heat/mass transfer, improved safety | Clogging, process optimization |

Adapting these sustainable methodologies to the synthesis of more complex molecules like this compound will be a critical step in realizing their industrial potential.

Q & A

Q. What are the optimal methods for synthesizing 2-Benzyloxybenzyl Acetate from 2-Benzyloxybenzyl alcohol?

The synthesis typically involves acetylation of 2-Benzyloxybenzyl alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP). Reaction conditions (temperature, solvent) must be controlled to avoid over-acetylation or byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol) is critical. Purity verification by GC (≥99%) or HPLC is recommended .

Q. How can researchers confirm the structural identity of this compound after synthesis?

A combination of analytical techniques is essential:

- NMR : Compare H and C spectra with literature data to confirm esterification (e.g., acetate proton at ~2.1 ppm, benzyloxy group protons at 4.8–5.2 ppm).

- GC-MS : Match retention times and fragmentation patterns with reference standards.

- FT-IR : Identify ester carbonyl stretches (~1740 cm) and benzyl ether C-O bonds (~1250 cm). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) enhances accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes. Always consult safety data sheets (SDS) and maintain emergency protocols .

Q. Which solvents are suitable for recrystallizing this compound?

Ethanol, ethyl acetate, or hexane/ethyl acetate mixtures are effective. Solvent selection depends on compound solubility:

- Ethanol : High recovery yield due to moderate polarity.

- Hexane/EtOAc (3:1) : Ideal for removing non-polar impurities. Monitor melting point (mp) consistency (e.g., target mp 86–87°C for related benzyloxy derivatives) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conduct controlled stability studies:

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–10) at 25°C/40°C. Analyze degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Modeling : Calculate rate constants () to identify pH-dependent degradation pathways.

- Degradation Products : Use LC-MS to detect hydrolysis byproducts (e.g., 2-Benzyloxybenzyl alcohol or acetic acid derivatives). Reference alkyl benzoate degradation patterns for mechanistic insights .

Q. What strategies improve regioselectivity in derivatizing this compound for targeted applications?

- Protecting Groups : Temporarily block reactive sites (e.g., benzyloxy group) during functionalization.

- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki reactions) for aryl modifications. Boronic ester intermediates (e.g., 4-Benzyloxyphenylboronic acid pinacol ester) enable selective coupling .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitutions.

Q. How can computational tools predict the reactivity of this compound in novel synthetic routes?

- Retrosynthetic Analysis : Use databases like Reaxys or PISTACHIO to identify feasible precursors (e.g., benzyloxybenzyl alcohol + acetyl donors).

- DFT Calculations : Model transition states for esterification or hydrolysis to optimize reaction conditions.

- Machine Learning : Train models on alkyl benzoate reaction datasets to predict yields/stereoselectivity .

Q. What methodologies enable the use of this compound in PET/SPECT imaging probes for Alzheimer’s disease?

- Radiolabeling : Introduce F or I isotopes via nucleophilic substitution (e.g., replace benzyloxy groups with fluorinated analogs).

- Biodistribution Studies : Modify the compound’s lipophilicity (logP) by adjusting substituents to enhance blood-brain barrier penetration.

- In Vivo Validation : Compare imaging efficacy of F- and I-labeled derivatives in transgenic mouse models .

Q. How do molecular weight and substituent effects influence the skin permeability of this compound in topical formulations?

- Franz Cell Assays : Measure permeation rates through ex vivo human skin.

- QSPR Models : Correlate logP, molecular volume, and hydrogen-bonding capacity with permeability coefficients.

- Comparative Analysis : Benchmark against low-MW alkyl benzoates (e.g., methyl benzoate) known for higher dermal absorption .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

- Meta-Analysis : Aggregate data from peer-reviewed studies (PubMed/TOXNET) and assess variables (e.g., cell lines, assay protocols).

- Dose-Response Curves : Replicate experiments under standardized conditions (IC determination).

- Structural Confirmation : Verify compound identity (via NMR/HPLC) to rule out impurities as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.